molecular formula C9H17N B1345475 Perhydroisoquinoline CAS No. 6329-61-9

Perhydroisoquinoline

Cat. No. B1345475
CAS RN: 6329-61-9
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-UHFFFAOYSA-N
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Description

Perhydroisoquinoline is a chemical compound with the molecular formula C9H17N . It is also known by other names such as Decahydroisoquinoline .


Synthesis Analysis

This compound has been used in the synthesis of nelfinavir mesylate . A novel synthesis of NMDA receptor antagonist LY235959 has been achieved in 13% overall yield and 17 steps from ®-pantolactone .


Molecular Structure Analysis

The molecular weight of this compound is 139.24 g/mol . The structure of this compound is composed of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Spectroscopic investigations of charge-transfer complexes of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, p-chloranil, and 7,7′,8,8′-tetracyanoquinodimethane have been reported .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 202.5±0.0 °C at 760 mmHg, and a flash point of 105.6±0.0 °C . It also has a refractive index of 1.468 .

Scientific Research Applications

Discovery and Pharmacological Applications

  • Selective PPARδ Agonists

    Isoindoline and tetrahydroisoquinoline derivatives have been identified as selective agonists for the human peroxisome proliferator-activated receptor δ (PPARδ), showing efficacy in biomarkers for increased fatty acid oxidation. This highlights their potential in metabolic disorders and muscle function enhancement (C. Luckhurst et al., 2011).

  • Anti-Tumor Activity

    PM01183, a synthetic tetrahydroisoquinoline alkaloid, has shown potent in vitro and in vivo anti-tumor activity, emphasizing its potential in cancer treatment (Jfm Leal et al., 2010).

  • Local Anesthetic Activity and Toxicity Assessment

    1-Aryltetrahydroisoquinoline alkaloid derivatives have been evaluated for their local anesthetic activity and acute toxicity, demonstrating high activity and varying safety profiles. This suggests their potential for development as novel anesthetics with a better therapeutic margin (A. Azamatov et al., 2023).

Synthetic Chemistry and Material Science

  • Synthesis of Natural Products

    The asymmetric Pictet–Spengler reaction has been applied in the synthesis of natural products and biologically active compounds, showcasing the tetrahydroisoquinolines' role in constructing complex molecular structures with significant biological properties (Majid M. Heravi et al., 2018).

  • Charge-Transfer Complexes

    Studies on charge-transfer interactions of perhydroisoquinoline with various acceptors have been conducted, resulting in stable complexes. This research has implications for the development of new materials with potential applications in electronics and photonics (M. Refat et al., 2012).

Safety and Hazards

Perhydroisoquinoline is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Perhydroisoquinoline has been used in the synthesis of nelfinavir mesylate . A novel synthesis of NMDA receptor antagonist LY235959 has been achieved in 13% overall yield and 17 steps from ®-pantolactone . This suggests potential future directions in the development of pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Perhydroisoquinoline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a building block in the synthesis of pharmaceuticals, such as nelfinavir mesylate, an HIV protease inhibitor . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it forms charge-transfer complexes with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, p-chloranil, and 7,7′,8,8′-tetracyanoquinodimethane . These interactions are crucial for the compound’s role in facilitating electron transfer processes and stabilizing reaction intermediates.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key metabolic pathways, thereby affecting overall cell function. For example, this compound has been shown to interact with proteins involved in the regulation of oxidative stress and apoptosis, leading to alterations in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form stable complexes with electron acceptors, facilitating electron transfer reactions . Additionally, it can inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways. These interactions at the molecular level are essential for the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable complexes with various electron acceptors, which may affect its stability and reactivity over time . Long-term exposure to this compound in in vitro or in vivo studies has been observed to result in changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed in studies, where the compound’s effects become more pronounced at higher concentrations, leading to potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, involving enzymes such as cytochrome P450 . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These interactions are crucial for the compound’s bioavailability and distribution within the body, affecting its pharmacokinetic properties and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are essential for the compound’s activity and function within the cell, influencing its overall biological effects.

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902755
Record name Decahydroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6329-61-9, 2744-09-4
Record name Decahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6329-61-9
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Record name Decahydroisoquinoline
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Record name 6329-61-9
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Record name Decahydroisoquinoline
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Record name Decahydroisoquinoline
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Record name trans-Decahydroisoquinoline
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Synthesis routes and methods I

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
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hydrogenated isoquinoline
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raw material
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Synthesis routes and methods II

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
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120 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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